molecular formula C11H12O2 B13259221 4-Cyclopropanecarbonyl-2-methylphenol

4-Cyclopropanecarbonyl-2-methylphenol

Cat. No.: B13259221
M. Wt: 176.21 g/mol
InChI Key: BBIQUPXOGLYBNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropanecarbonyl-2-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

4-Cyclopropanecarbonyl-2-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclopropanecarbonyl-2-methylphenol is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for pharmaceutical testing and research . In biology and medicine, it may be used in the development of new drugs and therapeutic agents. Industrial applications include its use in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group is known to exhibit antimicrobial and antioxidant properties, which may contribute to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

4-Cyclopropanecarbonyl-2-methylphenol can be compared with other similar compounds, such as carvacrol (2-methyl-5-isopropylphenol) and thymol (2-isopropyl-5-methylphenol). These compounds share similar phenolic structures and exhibit comparable antimicrobial and antioxidant properties . this compound is unique due to its cyclopropanecarbonyl group, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3

InChI Key

BBIQUPXOGLYBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)O

Origin of Product

United States

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